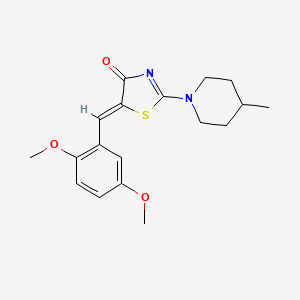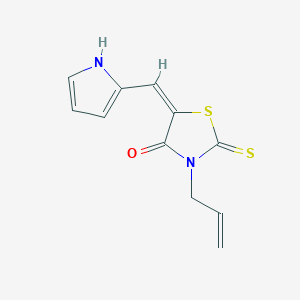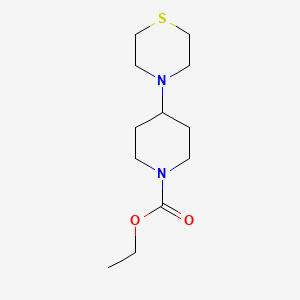![molecular formula C17H17N3O4S B5196143 N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5196143.png)
N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide (abbreviated as CSPSMA) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CSPSMA is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have anti-inflammatory and analgesic effects in vitro and in vivo. In addition, N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has also been shown to have a protective effect on neurons and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for laboratory experiments, including its high yield of synthesis, stability, and low toxicity. However, N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has some limitations, including its poor solubility in water and its limited bioavailability.
未来方向
Future research on N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide should focus on its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. In addition, future research should investigate the mechanism of action of N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide and its effects on various signaling pathways. Further studies are also needed to determine the optimal dosing and administration of N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide for therapeutic purposes. Finally, future research should investigate the potential side effects of N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide and its safety profile.
合成方法
N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can be synthesized using various methods, including the reaction of N-(4-cyanophenyl)-N-methylglycinamide with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide as a white solid with a high yield. Other methods of synthesis include the reaction of N-(4-cyanophenyl)-N-methylglycinamide with 4-methoxybenzenesulfonyl isocyanate or 4-methoxybenzenesulfonyl azide.
科学研究应用
N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. In vitro studies have shown that N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
属性
IUPAC Name |
N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-20(25(22,23)16-9-7-15(24-2)8-10-16)12-17(21)19-14-5-3-13(11-18)4-6-14/h3-10H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQILGEVQVCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5196065.png)


![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)

![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![5-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)
![9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B5196146.png)
